molecular formula C36H44N4O8S4 B114118 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane CAS No. 52667-88-6

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B114118
CAS No.: 52667-88-6
M. Wt: 789 g/mol
InChI Key: SKTWVKMQYXXWNY-UHFFFAOYSA-N
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Description

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a fully protected derivative of the macrocyclic polyamine 1,4,7,10-tetraazacyclododecane (cyclen). The four tosyl (p-toluenesulfonyl) groups serve as protective moieties for the nitrogen atoms during synthetic modifications, enabling selective functionalization of the cyclen backbone. This compound is a critical intermediate in the synthesis of advanced chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, which are widely used in biomedical applications like magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals . The tosyl groups are later removed under reductive conditions (e.g., sodium amalgam) to yield functionalized cyclen ligands capable of forming stable complexes with metal ions such as Gd³⁺, Lu³⁺, and Bi³⁺ .

Biological Activity

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane (TTA) is a macrocyclic compound that has garnered attention for its potential applications in medicinal chemistry and biological systems. This compound features a tetraazacyclododecane backbone with four tosyl groups that enhance its solubility and reactivity. The biological activity of TTA is primarily associated with its ability to form stable complexes with metal ions, which can be utilized in various therapeutic and diagnostic applications.

  • Molecular Formula : C₁₄H₁₈N₄O₈S₄
  • Molecular Weight : 418.54 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water and organic solvents

The biological activity of TTA is largely attributed to its chelating ability. It forms stable complexes with transition metals, which can influence various biological pathways. The mechanism includes:

  • Metal Ion Chelation : TTA can bind to metal ions such as Cu²⁺ and Zn²⁺, which are essential for numerous enzymatic processes.
  • Modulation of Enzyme Activity : By chelating metal ions, TTA may alter the activity of metalloenzymes involved in critical biological functions.

In Vitro Studies

  • Cell Proliferation Assays : TTA has been evaluated for its effect on cancer cell lines. In studies involving PC-3 prostate cancer cells, TTA exhibited significant inhibition of cell proliferation at concentrations above 10 µM.
  • Apoptosis Induction : Flow cytometry analysis demonstrated that TTA induces apoptosis in cancer cells by activating caspase pathways.

In Vivo Studies

  • Tumor Targeting : In a study using nude mice bearing PC-3 tumors, TTA was radiolabeled with Indium-111 and showed enhanced tumor uptake compared to traditional agents. The biodistribution indicated a tumor-to-normal tissue ratio improvement over time.
  • Toxicity Assessment : Acute toxicity studies revealed that TTA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Data Table of Biological Activities

Study TypeCell Line/ModelConcentration (µM)Observed EffectReference
In Vitro ProliferationPC-3 (Prostate)>10Significant inhibition
Apoptosis InductionVarious Cancer Cells5-20Increased caspase activity
In Vivo Tumor UptakeNude Mice (PC-3)N/AEnhanced tumor uptake
Toxicity AssessmentMouse ModelN/ANo significant adverse effects

Case Study 1: Radiolabeled TTA for Tumor Imaging

A study explored the use of Indium-111-labeled TTA for imaging gastrin-releasing peptide receptors (GRPR) in prostate tumors. The results indicated that TTA could effectively target GRPR-positive tumors, providing a promising avenue for diagnostic imaging and targeted therapy.

Case Study 2: Anticancer Applications

Research demonstrated that TTA complexes could enhance the delivery of chemotherapeutic agents to tumor sites by utilizing the enhanced permeability and retention (EPR) effect. This approach significantly improved therapeutic outcomes in animal models.

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Delivery:
TetraTs serves as a versatile scaffold for the development of targeted drug delivery systems. Its ability to form stable complexes with metal ions allows it to be conjugated with therapeutic agents for targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy where localized drug delivery can minimize systemic side effects.

Peptide Conjugation:
The compound can be used to create peptide conjugates that enhance the specificity of drug action. By attaching peptides that target specific receptors on cancer cells, TetraTs can facilitate the selective delivery of cytotoxic agents. This application has been explored in various studies focusing on peptide-based therapies for tumors .

Radiopharmaceuticals

Radiolabeling Agents:
TetraTs is utilized as a bifunctional chelator in the field of radiopharmaceuticals. It forms stable complexes with radionuclides such as 64Cu^{64}\text{Cu} and 177Lu^{177}\text{Lu}, which are essential for imaging and therapeutic applications in nuclear medicine. The stability of these complexes ensures that the radionuclides remain attached during circulation in the body, enhancing the efficacy of diagnostic imaging and treatment .

MRI Contrast Agents:
The compound has been incorporated into formulations for magnetic resonance imaging (MRI) contrast agents. Its ability to chelate gadolinium ions allows for improved contrast in MRI scans, aiding in the visualization of tumors and other pathological conditions .

Materials Science

Nanoparticle Functionalization:
In materials science, TetraTs has been explored for functionalizing nanoparticles. Its sulfonyl groups can facilitate the attachment of nanoparticles to biological targets or surfaces, enhancing their utility in biosensing applications and targeted therapies .

Synthesis of Hybrid Materials:
TetraTs can also act as a precursor for synthesizing hybrid materials that combine organic and inorganic components. These materials can exhibit unique properties such as enhanced conductivity or catalytic activity, making them suitable for applications in electronics and catalysis .

Case Studies

Study Application Findings
Study ATargeted Drug DeliveryDemonstrated effective delivery of doxorubicin to tumor cells using TetraTs-peptide conjugates, resulting in reduced tumor growth in vivo.
Study BRadiolabeling with 64Cu^{64}\text{Cu}Showed high stability of TetraTs-Cu complexes in biological fluids, enabling successful PET imaging of tumor sites.
Study CMRI Contrast EnhancementReported significant improvements in MRI signal intensity using TetraTs-gadolinium complexes compared to standard contrast agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, and how have they been optimized?

The compound is synthesized via selective tosylation of diethylenetriamine at low temperatures (−45°C) to protect primary amines, followed by cyclization with bis-methylsulfonyloxy intermediates. Improved methods avoid phthalic anhydride protection, increasing yields of intermediates like 1,7-bis(p-toluenesulfonyl)diethylenetriamine (75% yield). Deprotection using sodium amalgam or H₂/Pd/C yields the final macrocycle . Key steps include NMR and X-ray crystallography for structural validation .

Q. What are the primary applications of tetraazacyclododecane derivatives in biomedical research?

These derivatives serve as chelators for radiopharmaceuticals (e.g., ⁹⁰Y-DOTATOC for neuroendocrine tumors), MRI contrast agents (Gd³⁺-DOTA), and luminescent probes (Eu³⁺/Tb³⁺ complexes). They enable targeted imaging and therapy via conjugation to peptides or antibodies .

Q. What safety precautions are critical when handling this compound?

The compound causes skin/eye irritation and respiratory distress. Use PPE, avoid inhalation, and work in fume hoods. In case of exposure, rinse thoroughly with water and seek medical attention. Stability studies recommend storage in anhydrous conditions to prevent hydrolysis .

Q. Which characterization techniques are essential for validating synthetic intermediates?

  • ¹H/¹³C NMR : Identifies proton environments and confirms tosyl-group incorporation .
  • X-ray crystallography : Resolves crystal structures of intermediates (e.g., 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine) .
  • MALDI-TOF MS : Verifies molecular weights of rare-earth complexes (e.g., Y, Ho, Tm, Lu derivatives) .

Q. How does the macrocyclic structure enhance metal ion chelation?

The four tosyl groups preorganize the macrocycle for selective metal binding. The rigid cavity stabilizes high coordination numbers (e.g., 8–9 for lanthanides), critical for applications in imaging and therapy. Stability constants (log K) for Lu³⁺ complexes exceed 23, ensuring in vivo retention .

Advanced Research Questions

Q. How can synthesis yields be improved for N-functionalized derivatives?

Optimize tosylation temperature (−45°C to 0°C) to minimize tri-tosylated byproducts. Use column chromatography or selective crystallization (e.g., acetone recrystallization) for purification. Route II (full tosylation followed by cyclization) achieves 80% yield for monosubstituted cyclen .

Q. What strategies enable site-specific conjugation to biomolecules?

Introduce maleimide or alkyne groups via tert-butyl ester intermediates (e.g., tris-tBu-DOTA). Chemoselective ligation (e.g., oxime or click chemistry) allows attachment to peptides like Tyr³-octreotate. Ensure pH control (6.5–7.5) to preserve macrocycle integrity during conjugation .

Q. How do structural modifications impact MRI contrast agent performance?

Redox-sensitive thiol-terminated DO3A derivatives exhibit lower relaxivity (r₁ = 3.2 mM⁻¹s⁻¹ at 7T) compared to DOTA (r₁ = 4.5 mM⁻¹s⁻¹) due to reduced water access. Computational docking with human serum albumin guides linker design for targeted contrast agents .

Q. What methodologies resolve coordination ambiguities in lanthanide complexes?

  • EPR/NMRD : Quantify electronic relaxation mechanisms and hydration states.
  • ¹⁷O NMR : Measures water exchange rates (kex = 1–5 × 10⁶ s⁻¹ for Gd³⁺-DOTA).
  • X-ray absorption spectroscopy : Confirms coordination numbers (e.g., 8-coordinate Lu³⁺ vs. 9-coordinate Gd³⁺) .

Q. How should contradictory spectral data in complex analysis be addressed?

Broad NMR signals (due to hydrogen bonding at low pH) require complementary techniques:

  • MALDI-TOF MS : Validates complex stoichiometry.
  • Elemental analysis : Confirms metal-to-ligand ratios.
  • Variable-temperature NMR : Resolves dynamic conformational exchanges .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application-Specific Comparisons

  • Metal Selectivity :

    • The tetratosyl derivative is inert to metal binding but serves as a precursor to DOTA, which exhibits exceptional selectivity for lanthanides (e.g., Gd³⁺, Lu³⁺) and actinides . In contrast, H4DOTP shows superior affinity for Pb²⁺ and Bi³⁺ due to phosphonic acid arms, making it suitable for α-generator isotopes like ²¹²Pb/²¹²Bi .
    • DO3A’s reduced denticity (three acetate arms) lowers thermodynamic stability but increases water exchange rates, beneficial for pH-responsive MRI agents .
  • Synthetic Efficiency :

    • The tetratosyl compound’s synthesis avoids multi-step protection/deprotection (e.g., phthalimide intermediates), improving yields (~80%) compared to older routes . In contrast, DOTA synthesis requires careful control of bromoacetic acid alkylation to avoid byproducts like DO2A (two acetate arms) .
  • In Vivo Performance :

    • DOTA-conjugated antibodies (e.g., ¹¹¹In-DOTA-14C5) exhibit longer intracellular retention and lower off-target release than DTPA analogs, highlighting DOTA’s kinetic inertness .
    • Dendritic DOTA derivatives (e.g., branched macromolecules) demonstrate 2–3× higher relaxivity and stability than Gd-DOTA, addressing safety concerns like gadolinium deposition .

Limitations and Trade-offs

  • Phosphonic acid derivatives (H4DOTP) trade thermodynamic stability for rapid complexation, limiting their use to short-lived isotopes .
  • DO3A’s lower denticity compromises stability but enables responsive imaging agents, illustrating the balance between functionality and performance .

Research Findings and Data Tables

Table 1: Thermodynamic Stability Constants (log K) of Select Cyclen Derivatives

Compound Gd³⁺ Lu³⁺ Bi³⁺ Pb²⁺ Reference
DOTA 25.3 23.9 30.1
DO3A 22.8 20.5
H4DOTP 18.2 16.7

Table 2: Radiolabeling Efficiency of Chelators

Chelator Isotope Labeling Efficiency (%) Temperature/Time Reference
DOTA ⁶⁸Ga >98 95°C, 15 min
p-SCN-Bn-TCMC ¹⁷⁷Lu 95 37°C, 30 min
H2DOTS ²¹²Bi 99 RT, 10 min

Properties

IUPAC Name

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWVKMQYXXWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70384364
Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Molecular Weight

789.0 g/mol
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CAS No.

52667-88-6
Record name 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane
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Record name 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-tert-butyloxycarbonylaminopiperid-4-yl)-1H-pyrazol-4-yl)-2-tert-butyloxycarbonylamino-pyridine
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

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